![molecular formula C19H18N2O4S B1403709 5-[[4-[2-(5-乙基吡啶-2-基)-2-羟基乙氧基]苯基]亚甲基]-1,3-噻唑烷-2,4-二酮 CAS No. 646519-84-8](/img/structure/B1403709.png)
5-[[4-[2-(5-乙基吡啶-2-基)-2-羟基乙氧基]苯基]亚甲基]-1,3-噻唑烷-2,4-二酮
描述
This compound is an impurity of Pioglitazone, a PPAR agonist that has antidiabetic activity in patients with type 2 diabetes mellitus . It is also known as (E)-5- (4- (2- (5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione .
Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O3S . The InChI string is InChI=1S/C19H18N2O3S/c1-2-13-3-6-15 (20-12-13)9-10-24-16-7-4-14 (5-8-16)11-17-18 (22)21-19 (23)25-17/h3-8,11-12H,2,9-10H2,1H3, (H,21,22,23)/b17-11+ . The Canonical SMILES is CCC1=CN=C (C=C1)CCOC2=CC=C (C=C2)C=C3C (=O)NC (=O)S3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 354.4 g/mol . It is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .科学研究应用
-
Nonalcoholic Steatohepatitis (NASH)
- Application : Pioglitazone has been prescribed for the treatment of Nonalcoholic Steatohepatitis (NASH), a liver disease that occurs when fat builds up in the liver .
- Method : Similar to its use in diabetes, Pioglitazone is administered orally for NASH treatment .
- Results : While the effectiveness can vary among individuals, some studies have shown that Pioglitazone can improve liver function in patients with NASH .
-
Psychiatry
- Application : Some research has suggested that Pioglitazone may have potential benefits in psychiatric disorders like bipolar disorder and major depression .
- Method : In these cases, Pioglitazone would be administered orally, often in conjunction with other psychiatric medications .
- Results : While research is ongoing, some studies have shown promising results with patients experiencing improved symptoms .
-
Polycystic Ovary Syndrome (PCOS)
- Application : Pioglitazone has been studied for use in the treatment of Polycystic Ovary Syndrome (PCOS), a hormonal disorder common among women of reproductive age .
- Method : In these cases, Pioglitazone is administered orally, often in conjunction with other treatments for PCOS .
- Results : Some studies have shown that Pioglitazone can improve insulin resistance, one of the key features of PCOS .
-
Prevention of Cardiovascular Disease
- Application : Pioglitazone has been studied for its potential to prevent cardiovascular disease in patients with insulin resistance or type 2 diabetes .
- Method : Pioglitazone is administered orally for this potential use .
- Results : Some studies have shown that Pioglitazone can reduce the risk of cardiovascular events in certain patient populations .
-
Alzheimer’s Disease
- Application : Some research has suggested that Pioglitazone may have potential benefits in Alzheimer’s disease .
- Method : In these cases, Pioglitazone would be administered orally .
- Results : While research is ongoing, some studies have shown promising results with patients experiencing improved symptoms .
-
Cancer
属性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEMRUAQCKZNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73050415 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



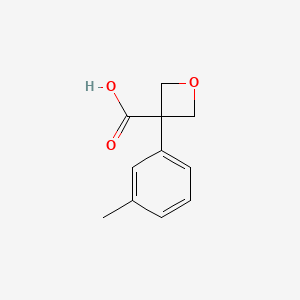

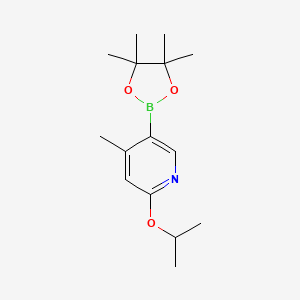

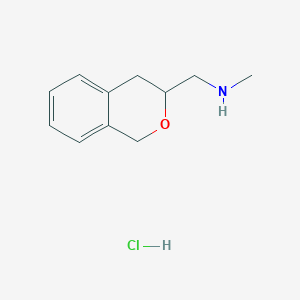
![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
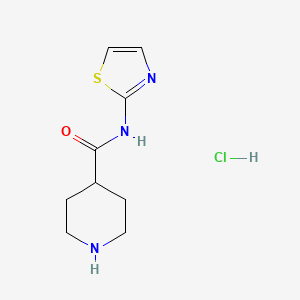
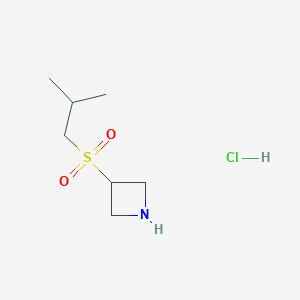
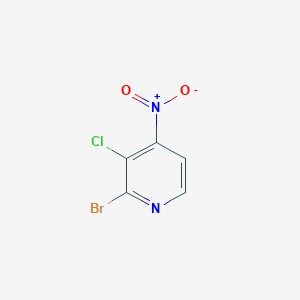
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)

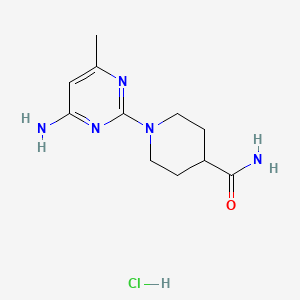
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)